Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate
Description
Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene ring substituted with a methyl carboxylate group at the 2-position and a furyl moiety at the 3-position. The furyl ring is further modified by a (3-chloroanilino)carbonyl group, introducing both aromatic and amide functionalities. While direct biological data for this compound is absent in the provided evidence, structural analogs suggest applications in agrochemical or pharmaceutical research, where such motifs are common in herbicides or enzyme inhibitors .
Properties
IUPAC Name |
methyl 3-[5-[(3-chlorophenyl)carbamoyl]furan-2-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4S/c1-22-17(21)15-12(7-8-24-15)13-5-6-14(23-13)16(20)19-11-4-2-3-10(18)9-11/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUODPKRYIGVYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorinated Aniline Group: This step involves the reaction of the furan derivative with 3-chloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Formation of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated aniline group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of methyl thiophenecarboxylates with variable substituents on the furyl ring. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The 3-chloroanilino group in the target compound enhances lipophilicity compared to polar groups like morpholinocarbonyl . This may improve membrane permeability in biological systems.
Electronic Properties: The electron-withdrawing chloro group on the anilino ring may stabilize the amide bond via resonance, contrasting with electron-donating groups like benzylamino .
Synthetic Accessibility: Compounds with simpler substituents (e.g., aminocarbonyl) are likely synthesized via straightforward condensation, whereas the target compound may require specialized coupling agents for the 3-chloroanilino group .
Biological Activity
Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate (CAS No. 477851-61-9) is a complex organic compound notable for its diverse biological activities. This article explores its chemical properties, synthesis, and significant biological effects, particularly in the context of anti-inflammatory and anticancer activities.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 361.8 g/mol. The compound features a thiophene ring, a furan ring, and a chlorinated aniline group, which contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 361.8 g/mol |
| CAS Number | 477851-61-9 |
| Physical Form | Solid |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Chlorinated Aniline Group : Reaction with 3-chloroaniline using coupling agents such as EDCI.
- Formation of the Thiophene Ring : Cyclization involving sulfur-containing reagents.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In studies involving animal models, this compound demonstrated efficacy in reducing edema and erythema, suggesting its potential as an anti-inflammatory agent.
- Case Study : In a rat model of arthritis, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways.
- Research Findings : A study reported that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.
- Receptor Modulation : It could modulate receptors associated with pain and inflammation, thereby exerting therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
